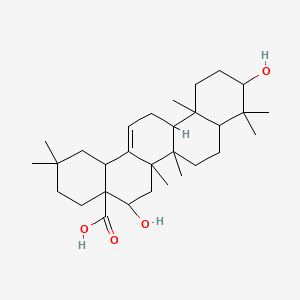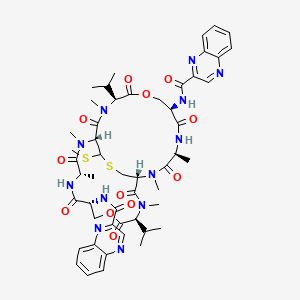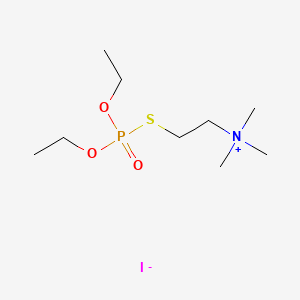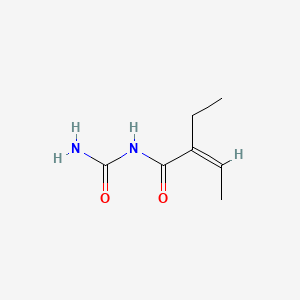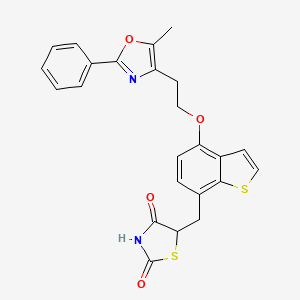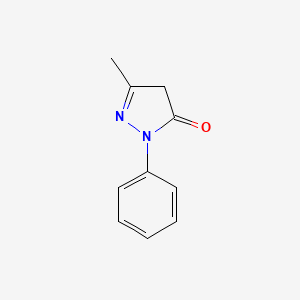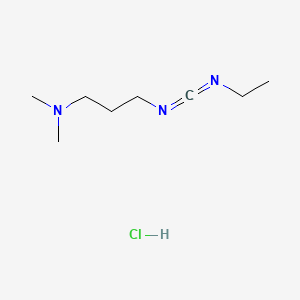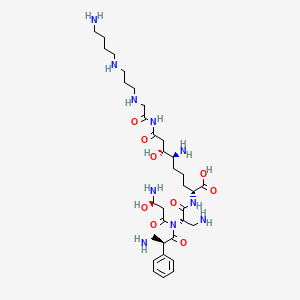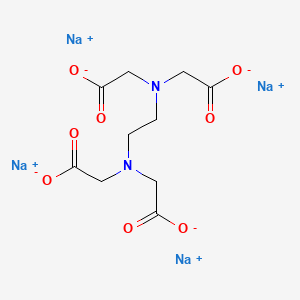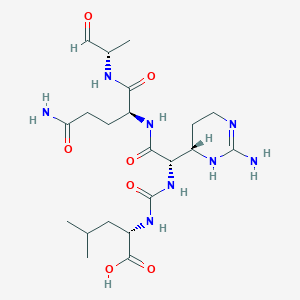
Elastatinal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Elastase Inhibition
Elastatinal is a selective and irreversible inhibitor of elastase . It inhibits succinyltrialanine p-nitroanilide hydrolytic enzyme (IC50 = 17 μM, porcine liver) and has been shown to inhibit neutrophil and microglial elastase .
Antiviral Effects
Elastatinal has been found to exhibit antiviral effects . Although the exact mechanism of its antiviral activity is not fully understood, it is believed to interfere with the proteolytic activity of certain viruses.
Thermitase Inhibition
Elastatinal can also be used as an inhibitor for thermitase, a thermostable serine protease from Thermoactinomyces vulgaris . This makes it a valuable tool in the study of this enzyme and its role in various biological processes.
Inhibition of Macroglobulin-Protease Complexes
Elastatinal has been shown to inhibit the proteolytic activity of macroglobulin-protease complexes . This suggests potential applications in the study of these complexes and their role in protein degradation.
Investigation of Active Sites and Catalytic Mechanisms
Researchers have employed elastatinal as a molecular probe to investigate the active sites and catalytic mechanisms of elastase enzymes . This has provided insights into the structural requirements for effective enzyme inhibition and facilitated the design of novel protease inhibitors with improved potency and selectivity.
Design of Novel Protease Inhibitors
The structural insights gained from the use of elastatinal as a molecular probe have facilitated the design of novel protease inhibitors with improved potency and selectivity . These novel inhibitors could have potential applications in the treatment of diseases associated with aberrant protease activity.
Safety And Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Elastatinal can be achieved using a convergent approach, where the two key fragments are synthesized separately and then combined in a final step.", "Starting Materials": [ "L-phenylalanine", "L-valine", "L-proline", "Boc anhydride", "N,N-dimethylformamide (DMF)", "N-hydroxysuccinimide (NHS)", "Dicyclohexylcarbodiimide (DCC)", "Triethylamine (TEA)", "Tetrabutylammonium fluoride (TBAF)", "Methanol", "Diethyl ether", "Acetonitrile", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Water" ], "Reaction": [ "Protection of the carboxylic acid of L-phenylalanine with Boc anhydride and TEA in DMF", "Coupling of Boc-L-phenylalanine with NHS and DCC in DMF to obtain Boc-L-phenylalanyl-NHS ester", "Deprotection of the Boc group with TBAF in methanol to obtain L-phenylalanyl-NHS ester", "Coupling of L-phenylalanyl-NHS ester with L-valine in DMF using HCl as a catalyst to obtain dipeptide intermediate", "Coupling of dipeptide intermediate with L-proline in DMF using HCl as a catalyst to obtain tripeptide intermediate", "Deprotection of the N-terminal Boc group with HCl in DMF to obtain Elastatinal" ] } | |
CAS-Nummer |
51798-45-9 |
Produktname |
Elastatinal |
Molekularformel |
C21H36N8O7 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(6S)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1 |
InChI-Schlüssel |
IJWCGVPEDDQUDE-YGJAXBLXSA-N |
Isomerische SMILES |
C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCN=C(N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Elastatinal; EINECS 257-426-7; BRN 0873543; BRN-0873543; BRN0873543; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






